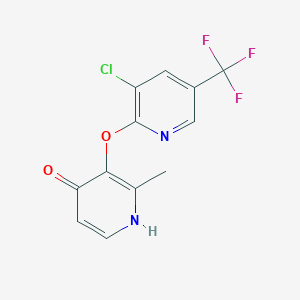
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also has a trifluoromethyl group attached to a pyridine ring, which is another type of heterocycle .
Molecular Structure Analysis
The molecule contains a pyridinone ring and a pyridine ring connected by an oxygen atom. The pyridinone ring has a methyl group attached to it. The pyridine ring has a trifluoromethyl group and a chlorine atom attached to it .Aplicaciones Científicas De Investigación
Synthesis and Coordination Compounds
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone is utilized in the synthesis of various coordination compounds, contributing to the field of inorganic chemistry. For instance, it plays a role in the creation of aluminum, gallium, and indium complexes featuring 1-aryl-3-hydroxy-2-methyl-4-pyridinones. These complexes have been extensively characterized, revealing insights into their structure and bonding through techniques such as n-octanol/water partitioning, potentiometry, and single-crystal X-ray diffraction (Zaihui Zhang, S. Rettig, C. Orvig, 1991).
Environmental and Mechanistic Implications
The compound also finds application in environmental science and catalysis. For example, it is involved in the oxidation processes mediated by methane monooxygenase from Methylosinus trichosporium OB3b, which can oxidize various chlorinated, fluorinated, and brominated alkenes. This ability has significant environmental implications, particularly in the degradation of groundwater contaminants like trichloroethylene. The efficiency and specificity of these oxidation reactions have been attributed to the enzyme's interaction with electron-deficient activated oxygen within its active site, offering valuable insights into the mechanistic aspects of biocatalysis (B. Fox, J. Borneman, L. Wackett, J. Lipscomb, 1990).
Material Science and Photonic Applications
In the realm of material science and photonics, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, pyridine derivatives have been studied for their thermal, structural, optical, and diode characteristics. These studies involve the fabrication of heterojunctions on substrates and the examination of their diode ideality factor, barrier height, and response to light, which could pave the way for new photosensor technologies (Zedan, El-Taweel, El-Menyawy, 2020).
Thermodynamic and Transport Properties
Moreover, the thermodynamic and transport properties of pyridinium-based ionic liquids containing derivatives of this compound have been a subject of combined experimental and molecular dynamics studies. These studies aim to understand the dynamics, density, compressibility, expansivity, and heat capacities of these ionic liquids, contributing valuable data for their potential applications in various industrial processes (C. Cadena, Qi Zhao, R. Snurr, E. Maginn, 2006).
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-6-10(9(19)2-3-17-6)20-11-8(13)4-7(5-18-11)12(14,15)16/h2-5H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUYAJTYYDXIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

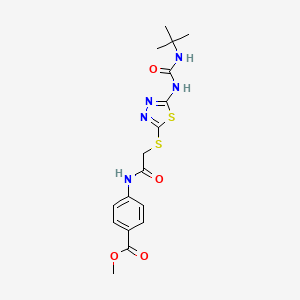
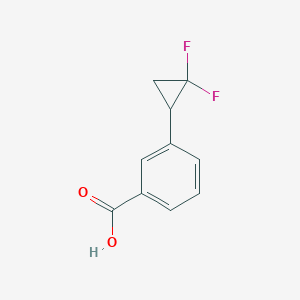

![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

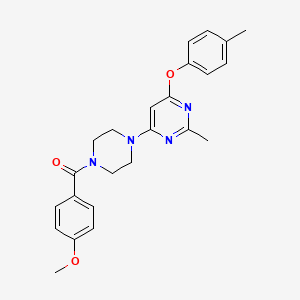

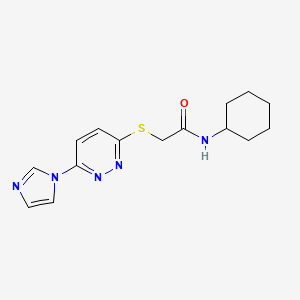
![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
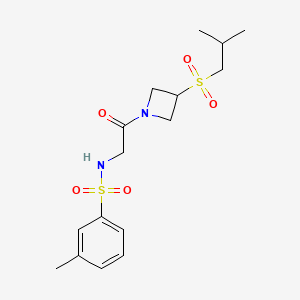
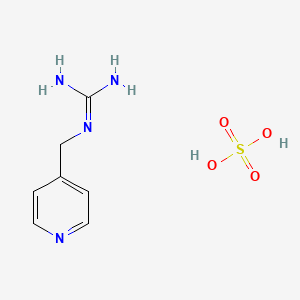
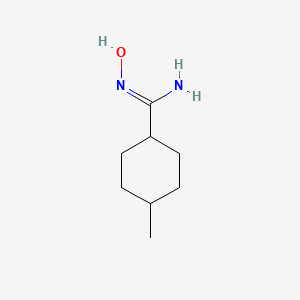
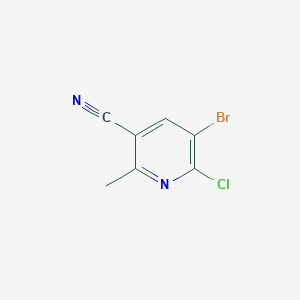
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)